3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Introduction of the sec-Butylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with sec-butylthiol.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Benzo[d]thiazol-2(3H)-one Core: This step typically involves the cyclization of ortho-aminothiophenol derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s triazole and benzo[d]thiazol-2(3H)-one moieties are of interest due to their potential bioactivity. These structures are often found in molecules with antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methylbenzo[d]thiazol-2(3H)-one: Similar structure but lacks the sec-butylthio group.
3-((5-(Methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a methylthio group instead of sec-butylthio.
Uniqueness
The presence of the sec-butylthio group in 3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one adds steric bulk and hydrophobic character, which can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS2/c1-3-13(2)30-19-26-25-18(12-27-16-9-4-5-10-17(16)31-20(27)29)28(19)15-8-6-7-14(11-15)21(22,23)24/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOGSPETMNXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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